Methyl 2-(4-hydroxyphenyl)-2-methoxyacetate

Description

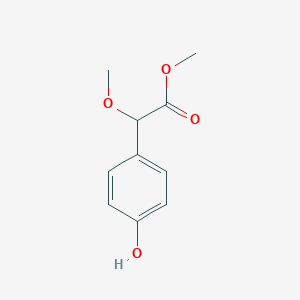

Methyl 2-(4-hydroxyphenyl)-2-methoxyacetate is a phenolic ester derivative characterized by a phenyl ring substituted with a hydroxyl group at the para position and a methoxy group at the α-carbon of the acetate moiety. This compound has been isolated from natural sources such as the plant Ternstroemia gymnanthera, where it demonstrated significant analgesic activity in murine models . Its structure combines polar (hydroxyl) and moderately lipophilic (methoxy) functional groups, making it a molecule of interest in medicinal chemistry and natural product research.

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)-2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9(10(12)14-2)7-3-5-8(11)6-4-7/h3-6,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIJOJKHXJLXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxyphenyl)-2-methoxyacetate typically involves the esterification of 4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-Hydroxyphenylacetic acid+MethanolAcid catalystMethyl 2-(4-hydroxyphenyl)-2-methoxyacetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxyphenyl)-2-methoxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 4-hydroxyphenylethanol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-hydroxyphenyl)-2-methoxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxyphenyl)-2-methoxyacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The methoxy group can influence the compound’s lipophilicity, impacting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

The biological and physicochemical properties of methyl 2-(4-hydroxyphenyl)-2-methoxyacetate are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations:

Substituent Position and Bioactivity :

- The presence of a para-hydroxyl group is critical for analgesic activity, as seen in this compound and its dihydroxy analog .

- Methoxy vs. Oxo Groups : Replacement of the α-methoxy with an oxo group (as in methyl 2-(4-methoxyphenyl)-2-oxoacetate) eliminates analgesic activity, likely due to altered electronic properties and reduced stability .

Ester Chain Length :

Pharmacological and Industrial Relevance

- Analgesic Mechanism : The target compound’s activity may involve inhibition of cyclooxygenase (COX) enzymes or interaction with opioid receptors, though this requires further validation .

- Cytotoxic Potential: Butyl esters from fungal sources show promise in targeting antibiotic-resistant pathogens (e.g., Staphylococcus aureus) .

Biological Activity

Methyl 2-(4-hydroxyphenyl)-2-methoxyacetate, also known by its CAS number 76529-98-1, is an organic compound that has garnered interest in various fields of scientific research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a hydroxyphenyl group attached to an acetate moiety. Its molecular formula is , and it has a molecular weight of 196.20 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, enhancing binding affinity to enzymes and receptors. The methoxy group influences lipophilicity, affecting cellular uptake and distribution. This dual functionality may contribute to its potential therapeutic effects.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that this compound can effectively scavenge free radicals, which could be beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, this compound demonstrated the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. This suggests potential applications in treating diseases characterized by chronic inflammation.

Anticancer Potential

Several studies have explored the anticancer activity of this compound. Research findings indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. These findings highlight the compound's potential as a candidate for cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Methyl 4-hydroxyphenylacetate | Hydroxy group on the phenyl ring | Antioxidant and anti-inflammatory |

| Methyl 2-(4-chlorophenyl)acetate | Chlorine substituent on the phenyl ring | Antimicrobial properties |

| Methyl 2-(4-methoxyphenyl)acetate | Additional methoxy group | Enhanced lipophilicity |

This compound stands out due to its combination of both hydroxy and methoxy groups, which may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Antioxidant Study : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that this compound had a notable ability to scavenge DPPH radicals, suggesting strong antioxidant potential .

- Anti-inflammatory Research : A study conducted on mice models indicated that administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its efficacy as an anti-inflammatory agent .

- Anticancer Activity : In vitro assays on breast cancer cell lines showed that this compound inhibited cell growth and induced apoptosis at concentrations above 25 µM, indicating its potential as an anticancer drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.